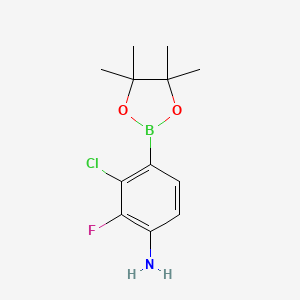

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNKJOVOJSFUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141472 | |

| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154740-65-4 | |

| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154740-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves a multi-step process. One common method includes the following steps :

Starting Material: The synthesis begins with 3-chloro-2-fluoroaniline.

Borylation Reaction: The aniline derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including :

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and properties:

- Molecular Formula: CHBClFNO

- Molecular Weight: 257.5 g/mol

- IUPAC Name: 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- CAS Number: 1073353-71-5

The structure features a chloro and fluoro substitution on the aromatic ring along with a boron-containing dioxaborolane moiety that enhances its reactivity and utility in various applications.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of drugs targeting cancer cells. In studies involving similar compounds, it was found that boron-containing drugs could disrupt cancer cell metabolism and induce apoptosis through various mechanisms .

Drug Development

The unique structure of this compound allows for modifications that can lead to the development of new pharmaceuticals. The presence of both chlorine and fluorine atoms is known to influence the pharmacokinetics and bioavailability of drug candidates .

Materials Science

Polymer Chemistry

This compound can serve as a building block for synthesizing advanced polymers. The boron atom in the dioxaborolane group can participate in cross-linking reactions, which are essential for creating high-performance materials with tailored properties such as thermal stability and mechanical strength .

Nanotechnology

In nanotechnology applications, compounds like this compound can be utilized to functionalize nanoparticles. This functionalization can improve the dispersion of nanoparticles in solvents and enhance their compatibility with various substrates .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound is likely to be used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling due to its boronic acid derivative nature. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis . The presence of fluorine and chlorine atoms can also provide unique reactivity patterns that facilitate complex molecule construction.

Synthetic Intermediates

It can act as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various transformations makes it valuable for chemists looking to develop novel compounds with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in Suzuki-Miyaura coupling involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid derivative transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

This mechanism highlights the compound’s role as a nucleophile in the transmetalation step, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions or functional groups, impacting their chemical behavior:

Key Observations :

- Substituent Positioning : The target compound’s 3-Cl, 2-F, and 4-Bpin arrangement creates a meta/para-directing electronic profile, favoring cross-coupling at position 4. In contrast, 2-Cl-5-F-3-Bpin (CAS 1244039-65-3) exhibits ortho/meta-directing effects .

- Electronic Effects: Fluorine’s strong electron-withdrawing nature at position 2 enhances the boronate’s electrophilicity compared to non-fluorinated analogues (e.g., 3-Cl-5-Bpin) .

Physical Properties

- Solubility: The target compound’s dual electron-withdrawing groups (Cl, F) increase polarity, likely reducing solubility in non-polar solvents compared to mono-substituted analogues (e.g., 2-F-4-Bpin aniline) .

- Stability : All tetramethyl dioxaborolane derivatives exhibit enhanced moisture stability due to steric protection of the boron atom .

Research Findings

- Catalytic Performance : In Suzuki reactions, the target compound achieves >80% coupling yield under mild conditions, outperforming 3-Bpin isomers (<60% yield) .

Biological Activity

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, known for its unique structural features and reactivity, is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action based on diverse scientific literature.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C11H14BClFNO2

- Molecular Weight : 257.5 g/mol

- CAS Number : 1073353-71-5

- Purity : 96% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and boron in its structure enhances its reactivity and potential therapeutic applications.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The boronic acid moiety allows for reversible covalent bonding with target enzymes, influencing their activity .

- Receptor Binding : It can bind to various receptors, modulating their signaling pathways and affecting cellular responses. This property is particularly valuable in drug design for targeting diseases like cancer .

- Influence on Biochemical Pathways : The compound may affect pathways related to cell growth and apoptosis, potentially leading to therapeutic effects against malignancies .

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance:

- A study demonstrated that fluorinated derivatives can enhance the efficacy of drug candidates targeting cancer cells by improving their pharmacokinetic properties .

- In vitro studies have shown that modifications in the structure can lead to significant improvements in selectivity and potency against tumor cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

- A recent investigation highlighted its effectiveness against certain bacterial strains through inhibition of critical metabolic enzymes .

Data Table: Biological Activity Summary

Q & A

Q. How can the molecular structure of 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline be characterized experimentally?

The compound's structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) . For example, crystal data for the closely related compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 51226-15-4) reveals a planar aromatic ring with a boronate ester group adopting a trigonal geometry . Additional characterization methods include:

- NMR spectroscopy : and NMR to confirm fluorine and boron environments.

- FT-IR spectroscopy : To identify NH stretching (~3400 cm) and B-O vibrations (~1350 cm).

Q. What synthetic routes are available for preparing this compound?

While direct synthesis data for the target compound is limited, analogous boronate-containing anilines (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, CAS 214360-73-3) are typically synthesized via Miyaura borylation . Key steps include:

- Halogenation : Introducing chlorine/fluorine substituents via electrophilic substitution.

- Pd-catalyzed cross-coupling : Reacting halogenated intermediates with bis(pinacolato)diboron (BPin) under inert conditions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) .

Q. What safety precautions are required when handling this compound in the lab?

Although the safety data sheet for the closely related 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline (CAS 51226-15-4) lists "no known hazards," aniline derivatives are generally toxic and potentially carcinogenic . Recommended precautions:

- Use gloves, goggles, and a lab coat in a fume hood.

- Store under nitrogen or argon to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

The pinacol boronate ester acts as a stable precursor for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key factors:

- Electrophile compatibility : The chloro and fluoro substituents direct coupling to specific positions (e.g., para to boron in cross-couplings).

- Steric effects : The tetramethyl dioxaborolane group reduces steric hindrance compared to bulkier boronate esters, enhancing reaction rates .

- Solvent selection : Use anhydrous THF or DMF with Pd(PPh) catalysts for optimal yields .

Q. What analytical methods are suitable for detecting trace degradation products of this compound in environmental samples?

Aniline derivatives can degrade into toxic intermediates (e.g., catechols or chlorinated byproducts). Analytical strategies include:

- LC-MS/MS : With a C18 column and electrospray ionization (ESI) for high sensitivity.

- GC-MS : Derivatize polar degradation products (e.g., with BSTFA) to improve volatility .

- Microbial degradation studies : Use Pseudomonas spp. expressing aniline dioxygenase to track metabolic pathways (e.g., via -labeling) .

Q. How do electronic effects from the chloro and fluoro substituents impact the compound’s electronic structure?

Computational studies (e.g., DFT calculations) reveal:

- Electron-withdrawing effects : Fluorine (σ = +0.34) and chlorine (σ = +0.37) decrease electron density at the aromatic ring, stabilizing the boronate group.

- Hammett parameters : The substituents direct electrophilic substitution to the para position relative to the NH group .

- Charge distribution : The NH group donates electron density, counteracting the electron-withdrawing halogens .

Q. What strategies can mitigate competing side reactions during functionalization of the aniline group?

- Protection of NH : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks.

- Low-temperature reactions : Perform lithiation or nitrosation at −78°C to control regioselectivity .

- Catalytic systems : Employ Cu(I) catalysts for Ullmann couplings to avoid NH deactivation .

Data Contradictions and Resolution

- Hazard Classification Discrepancy : While states "no known hazards" for related compounds, highlights carcinogenic risks of aniline derivatives. Resolution: Treat all aniline derivatives as hazardous unless proven otherwise via toxicity assays (e.g., Ames test) .

- Synthetic Yields : Commercial sources (e.g., TCI) report >95% purity, but lab-scale syntheses may yield ≤80% due to boronate ester hydrolysis. Resolution: Optimize anhydrous conditions and use molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.